N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a hydrazide backbone (-CONHNH₂) functionalized with two distinct moieties:
- Arylidene group: An (E)-configured imine linking a 2-hydroxynaphthalen-1-yl group.
- Heterocyclic sulfanyl group: A 3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl substituent attached via a sulfur atom.
Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous acetohydrazides are typically prepared via condensation of hydrazides with aldehydes/ketones and subsequent functionalization of the sulfanyl group .
Properties
Molecular Formula |
C25H22N4O3S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[3-(2-methylprop-2-enyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-16(2)14-29-24(32)19-9-5-6-10-21(19)27-25(29)33-15-23(31)28-26-13-20-18-8-4-3-7-17(18)11-12-22(20)30/h3-13,30H,1,14-15H2,2H3,(H,28,31)/b26-13+ |
InChI Key |
MXBSJACLKSVDLG-LGJNPRDNSA-N |
Isomeric SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(=C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Biological Activity
The compound N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound features a naphthalene derivative linked to a quinazoline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Features
- Naphthalene Ring : Imparts hydrophobic characteristics and potential interactions with biological targets.
- Quinazoline Core : Known for antitumor and anti-inflammatory activities.
- Hydroxyl Group : Enhances solubility and may contribute to hydrogen bonding with target proteins.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. The following table summarizes the antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal properties, suggesting its potential as a therapeutic agent against resistant strains.
Anticancer Activity
The anticancer properties of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in breast cancer (MDA-MB-468) and lung cancer (A549) cell lines. The following table summarizes the growth inhibition data:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-468 | 5.6 | Inhibition of EGFR signaling pathways | |
| A549 | 8.2 | Induction of apoptosis via caspase activation |
The mechanism of action appears to involve interference with key signaling pathways such as EGFR and PI3K/Akt, leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Pharmaceuticals, researchers synthesized several derivatives of the compound and evaluated their antimicrobial efficacy against multidrug-resistant strains. The study found that compounds with similar structural features exhibited enhanced activity compared to standard antibiotics, highlighting the importance of structure in biological activity .
Case Study 2: Anticancer Screening
A comprehensive screening of this compound against various cancer cell lines revealed its potential as a lead compound for further development. The study demonstrated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted therapy .
Scientific Research Applications
Medicinal Chemistry
This compound exhibits promising biological activities that make it a candidate for drug development. Research has indicated its potential as an antimicrobial agent , with studies demonstrating efficacy against various pathogens. For instance, derivatives of hydrazides have been shown to possess antibacterial properties due to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds containing hydrazone moieties. These compounds have been observed to induce apoptosis in cancer cells, primarily through the activation of caspase pathways and the generation of reactive oxygen species (ROS) . The presence of the quinazoline structure in this compound may further enhance its cytotoxicity against specific cancer cell lines.
Anti-inflammatory Effects
Hydrazones are known for their anti-inflammatory properties. The application of N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide in treating inflammatory conditions could be explored through its modulation of inflammatory mediators such as cytokines and chemokines .
Material Science
The unique structural features of this compound allow for its use in developing novel materials. Its ability to form coordination complexes with metal ions can be exploited in creating metal-organic frameworks (MOFs) or other polymeric materials with specific properties, such as enhanced thermal stability and mechanical strength.
Photonic Applications
Compounds with naphthalene derivatives are often utilized in photonic applications due to their light absorption characteristics. The integration of this compound into photonic devices could lead to advancements in organic light-emitting diodes (OLEDs) and solar cells . The naphthalene unit enhances light absorption, while the hydrazide functionality can improve charge transport properties.
Chemical Synthesis
This compound can serve as a versatile intermediate in organic synthesis. The presence of multiple functional groups allows for various chemical transformations, including:
- Condensation Reactions : The hydrazide group can react with carbonyl compounds to form more complex structures.
- Cross-Coupling Reactions : The sulfanyl group can facilitate coupling reactions with aryl halides, expanding the synthetic utility of this compound.
Synthesis of Novel Hydrazones
The reactivity of this compound can be harnessed to synthesize a library of hydrazones with diverse biological activities, aiding in drug discovery efforts .
Comparison with Similar Compounds
Key Properties :
- Hydrogen bonding : The hydroxyl and carbonyl groups facilitate intramolecular and intermolecular interactions, influencing crystal packing and solubility .
Comparison with Structural Analogues
Quinazolinone-Based Acetohydrazides
Key Differences :
Coumarin-Based Acetohydrazides
Comparison :
Benzimidazole/Triazole Derivatives
Key Insights :
Substituted Benzylidene Analogues
Structural Impact :
- Bulkier arylidenes (e.g., naphthalene vs. benzaldehyde) reduce solubility but improve receptor affinity .
Research Findings and Implications
- Antimicrobial Potential: Quinazolinone and triazole derivatives demonstrate broad-spectrum activity, suggesting the target compound could be optimized for resistant pathogens .
- Synthetic Challenges : The methallyl group may introduce steric hindrance during synthesis, requiring optimized catalysts or reaction conditions .
Q & A
Q. What are the standard synthesis protocols for preparing this compound and its derivatives?
The synthesis typically involves reductive amination or hydrazide formation. For example, hydrazine hydrate (1.2 eq) is reacted with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate under reflux in absolute ethanol for 4 hours, followed by TLC monitoring (Chloroform:Methanol, 7:3) and purification via ice-water precipitation . Adjusting aldehyde substituents in the hydrazone-forming step allows derivative synthesis .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- TLC : For reaction progress monitoring (e.g., 7:3 Chloroform:Methanol) .
- Spectroscopy : FT-IR for functional groups (e.g., C=N stretch at ~1600 cm⁻¹), ¹H/¹³C NMR for stereochemistry, and mass spectrometry for molecular weight verification .
- X-ray crystallography : To resolve crystal structures, as demonstrated in related hydrazone complexes (CCDC-2100901) .
Q. What are the common intermediates in synthesizing this compound?
Key intermediates include methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate (precursor to the hydrazide intermediate) and substituted aldehydes for Schiff base formation .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield and reaction conditions?
Bayesian optimization algorithms efficiently explore reaction parameter spaces (e.g., temperature, solvent ratio, catalyst loading) by iteratively updating probabilistic models. This approach reduces experimental iterations compared to traditional one-variable-at-a-time (OVAT) methods, as shown in flow-chemistry optimizations . For example, coupling Bayesian models with real-time TLC or HPLC data enables dynamic adjustments to maximize yield .
Q. How do computational methods predict binding interactions with biological targets?
Density Functional Theory (DFT) calculations model electronic properties and ligand-target interactions, such as DNA intercalation or enzyme inhibition. Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to receptors like topoisomerases or kinases, validated by experimental bioassays .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing against C. albicans using CLSI guidelines) .
- Purity : Confirm compound purity via HPLC (>95%) before biological testing .
- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .
Q. What strategies optimize regioselectivity in thioether or hydrazone bond formation?
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thioether linkages .
- pH control : Acidic conditions (pH 4–5) favor hydrazone formation via protonation of the aldehyde carbonyl .
- Catalysts : Use Amberlyst-15 or acetic acid to accelerate Schiff base reactions .
Methodological Considerations
- Experimental Design : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., temperature, stoichiometry) and reduce optimization time .
- Data Validation : Cross-reference spectral data with published analogs (e.g., ChemSpider ID 13021920) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
